3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
Description
Properties
CAS No. |
132739-31-2 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3 |
InChI Key |
AAISFOKTTIQKLN-UHFFFAOYSA-N |
SMILES |
CC(COC(C)(C)C)OCCCO |
Canonical SMILES |
CC(C)(C)OCCCOCCCO |
physical_description |
Colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
vapor_pressure |
0.32 [mmHg] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-tert-Butoxypropan-2-ol
The precursor 1-tert-butoxypropan-2-ol is synthesized via a Williamson etherification between propylene glycol (propan-1,2-diol) and tert-butyl bromide under basic conditions.
Procedure :
-
Dissolve propylene glycol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (1.2 equiv) to generate the alkoxide in situ.
-
Introduce tert-butyl bromide (1.1 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via distillation (yield: 68–72%).
Key analytical data :
Protection of Propan-1-ol’s C1 Hydroxyl Group
To prevent self-alkylation, the C1 hydroxyl of propan-1-ol is protected as a tert-butyldimethylsilyl (TBS) ether:
Procedure :
-
Dissolve propan-1-ol (1.0 equiv) in dichloromethane (DCM).
-
Add imidazole (1.5 equiv) and TBSCl (1.2 equiv) at 0°C.
-
Stir for 4 hours, then wash with water and concentrate.
-
Purify via column chromatography (hexanes/ethyl acetate, 9:1) to yield 3-TBSO-propan-1-ol (yield: 85–90%).
Etherification at C3 Position
The protected propan-1-ol derivative is alkylated with 1-tert-butoxypropan-2-ol’s alkoxide:
Procedure :
-
Generate the alkoxide of 1-tert-butoxypropan-2-ol by treating with NaH (1.1 equiv) in THF.
-
Add 3-TBSO-propan-1-ol (1.0 equiv) and heat to 60°C for 8 hours.
-
Quench with methanol, extract with DCM, and concentrate.
-
Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) in THF (yield: 60–65%).
Optimization challenges :
-
Solvent effects : THF outperforms DMF due to better alkoxide solubility.
-
Temperature : Elevated temperatures (>60°C) promote elimination byproducts.
One-Pot Sequential Alkylation Approach
To streamline synthesis, a one-pot method eliminates intermediate isolation:
Procedure :
-
React propylene glycol with tert-butyl bromide in the presence of K₂CO₃ (2.0 equiv) in acetonitrile at reflux for 6 hours.
-
Add 3-chloropropan-1-ol (1.2 equiv) and continue refluxing for 12 hours.
-
Neutralize with HCl, extract with ethyl acetate, and purify via vacuum distillation (yield: 55–60%).
Advantages :
-
Reduced purification steps.
-
Green chemistry : Acetonitrile’s high polarity minimizes side reactions.
Limitations :
-
Lower yield due to competitive alkylation at the propan-1-ol’s C1 hydroxyl.
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral catalysts to enantioselectively install the tert-butoxy group:
Procedure :
-
Treat racemic 1-tert-butoxypropan-2-ol with a Sharpless-type titanium catalyst (10 mol%).
-
React with 3-mesyloxypropan-1-ol under kinetic resolution conditions.
-
Separate enantiomers via chiral HPLC (enantiomeric excess: 88–92%).
Mechanistic insight :
-
The catalyst’s Lewis acidity polarizes the mesyloxy group, favoring nucleophilic attack by the alkoxide.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Purity (HPLC) |
|---|---|---|---|---|
| Stepwise Williamson | 60–65 | 20 | High regiocontrol | 98.5% |
| One-Pot Alkylation | 55–60 | 18 | Operational simplicity | 95.2% |
| Catalytic Asymmetric | 40–45 | 24 | Enantioselectivity | 99.1% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃) :
-
δ 1.21 (s, 9H, tert-butyl), 3.38–3.71 (m, 8H, ether-linked CH₂ and CH groups).
-
Absence of peaks at δ 4.5–5.5 confirms no residual hydroxyl protons.
-
Mass Spectrometry (MS)
-
ESI-MS : m/z 219.2 [M+H]⁺ (calc. 219.2 for C₁₀H₂₂O₃).
Infrared (IR) Spectroscopy
-
Key bands : 3450 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C ether stretch).
Industrial-Scale Production Considerations
Challenges :
-
Cost efficiency : tert-Butyl bromide’s high cost necessitates recycling protocols.
-
Waste management : Neutralization of basic byproducts requires pH-adjusted disposal.
Solutions :
-
Continuous-flow reactors : Enhance mixing and heat transfer, improving yield to 75–80%.
-
Solvent recovery systems : Distill and reuse THF, reducing environmental impact.
Chemical Reactions Analysis
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
Solvent Properties
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is utilized as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its low volatility and high boiling point make it suitable for reactions requiring prolonged heating without significant evaporation.
Reagent in Organic Synthesis
The compound serves as a tert-butoxycarbonylation reagent, particularly for acidic proton-containing substrates such as phenols and amines. This reaction is crucial in organic synthesis for protecting functional groups during multi-step synthesis processes.
Catalysis
In catalysis, derivatives of this compound are used in the synthesis of P-chiral phosphine ligands. These ligands are essential for enantioselective reactions, which are vital in producing chiral pharmaceuticals and agrochemicals.
Biological Applications
Pharmaceutical Research
While specific applications in pharmaceutical research are not extensively documented, the derivatives of this compound show promise in the preparation of chiral pharmaceutical ingredients. The ability to synthesize these compounds with high enantiomeric purity is crucial for drug efficacy and safety .
Toxicological Studies
Research on the toxicological effects of this compound has indicated potential genotoxic effects. Studies have shown that exposure may lead to various liver lesions in animal models, highlighting the need for careful handling and regulation in industrial applications .
Industrial Applications
Biodiesel Production
In the biodiesel industry, this compound is employed to enhance the properties of biodiesel derived from bioglycerol. This application is significant as it helps improve fuel quality and performance.
Cleaning Products and Coatings
The compound is widely used in formulating water-reducible coatings and commercial cleaning products. Its solvent properties allow it to effectively dissolve oils and greases, making it an ideal component for all-purpose cleaners, glass cleaners, and hard surface cleaning formulations .
Case Study 1: Use in Chiral Ligand Synthesis
A study published in the Journal of Organic Chemistry detailed the use of this compound derivatives in synthesizing chiral phosphine ligands. The researchers demonstrated that these ligands could facilitate enantioselective reactions with high yields, showcasing their importance in pharmaceutical development.
Case Study 2: Toxicological Assessment
An extensive toxicological assessment conducted by the National Toxicology Program evaluated the carcinogenic potential of this compound. The study found significant increases in liver lesions among exposed animal models, leading to recommendations for occupational safety measures when handling this compound .
Mechanism of Action
The mechanism of action of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol involves its interaction with various molecular targets. In biochemical applications, it may act as a solvent to facilitate the dissolution and interaction of other compounds. In pharmaceutical formulations, it may enhance the solubility and bioavailability of active ingredients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated γ-Amino Alcohol Derivatives (e.g., Emixustat Analogs)
Fluorinated γ-amino alcohols, such as (R/S)-3-amino-1-(3-((5-fluoro-2-(3-fluoropropyl)pentyl)oxy)phenyl)propan-1-ol , share a propanol backbone but differ in their substitution patterns. Key distinctions include:
- Functional Groups : Fluorine atoms and aromatic phenyl groups enhance polarity and metabolic stability compared to the tert-butoxy group.
- Biological Activity : The fluorinated analogs exhibit inhibitory activity, suggesting that the tert-butoxy compound’s biological utility may depend on tailored modifications .
Silyl Ether-Protected Alcohols (e.g., TBDMS Derivatives)
Compounds like 3-(1-((tert-butyldimethylsilyl)oxy)naphthalen-2-yl)propan-1-ol highlight differences in protecting group strategies:
- Stability : Silyl ethers (e.g., TBDMS) are acid-labile and fluoride-sensitive, whereas tert-butoxy groups require stronger acidic conditions for cleavage.
- Applications : Silyl ethers are widely used in temporary protection of alcohols during multi-step syntheses , while tert-butoxy groups may offer enhanced stability in harsh reaction environments.
Positional Isomers (e.g., PPG-3 Butyl Ether)
[(Butoxymethylethoxy)methylethoxy]propan-1-ol is a positional isomer of PPG-3 Butyl Ether. Key comparisons include:
- Physicochemical Properties : Despite structural isomerism, these compounds exhibit nearly identical chemical and physical properties, enabling read-across safety assessments .
- Metabolic Pathways : Similar metabolism is inferred, suggesting that 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol’s isomers could serve as proxies in toxicity studies .
Amino Alcohol Derivatives
3-(tert-Butylamino)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol and (1S,2R)-1-amino-1-[3-(tert-butyl)phenyl]propan-2-ol demonstrate the impact of amino and aromatic substitutions:
- Hydrogen Bonding: Amino groups enhance solubility and intermolecular interactions compared to the tert-butoxy ether.
- Biological Relevance : These derivatives are used in life sciences research, indicating that the tert-butoxy compound’s applications may expand with functional group diversification .
Ester-Containing Analogs
3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid incorporates a tert-butoxy ester, contrasting with the target compound’s ether:
- Reactivity : Esters are prone to hydrolysis, whereas ethers are more stable under basic or neutral conditions.
- Solubility: The benzoic acid moiety increases hydrophilicity, whereas the tert-butoxy-propanol derivative is likely less water-soluble .
Research Findings and Comparative Data
Biological Activity
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol, also known as 1-tert-butoxypropan-2-ol, is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ether functional group, which contributes to its solubility and reactivity. It is primarily utilized as a solvent and an intermediate in organic synthesis. Its chemical structure allows it to interact with various biological molecules, making it a subject of interest in pharmacological studies.
Pharmacokinetics
Research indicates that this compound exhibits notable pharmacokinetic properties. In studies involving rats and mice, the compound demonstrated rapid elimination from the bloodstream, with half-lives ranging from approximately 5 to 33.8 minutes depending on the dose administered. The peak concentration in blood increased proportionally with dosage, suggesting a dose-dependent absorption and clearance mechanism .
| Species | Dose (mg/kg) | Half-Life (min) | Peak Blood Concentration (μg/g) |
|---|---|---|---|
| Rats | 15 | 9.6 | 23 |
| Rats | 200 | 33.8 | 284 |
| Mice | 15 | 3.7 | ~1.5 |
| Mice | 200 | ~9.4 | ~16 |
Toxicology
The compound has been evaluated for its toxicological effects. Studies have shown that repeated exposure does not significantly alter blood concentrations over time; however, higher doses can lead to nonlinear kinetics in elimination rates . Notably, female rats exhibited higher blood concentrations than males, likely due to differences in urinary excretion rates of conjugates formed during metabolism .
The biological activity of this compound is primarily attributed to its role as a solvent and reagent in biochemical reactions. It enhances the solubility of various compounds, facilitating their interaction with biological targets. Additionally, it is predicted to undergo metabolic transformation via oxidation pathways leading to the formation of various metabolites .
Study on Carcinogenic Potential
A significant study investigated the carcinogenic potential of this compound using Fischer 344 rats and B6C3F1 mice. The study found that intravenous administration resulted in rapid clearance and suggested that the compound does not exhibit significant carcinogenic properties at tested doses .
Application in Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems due to its favorable solubility properties. Its ability to enhance the bioavailability of active pharmaceutical ingredients makes it a valuable component in formulation development .
Q & A
Q. What are the recommended safety protocols for handling 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use EN 374-certified nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
- Ventilation: Conduct experiments in fume hoods with ≥6 air changes/hour to minimize inhalation exposure .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
- Storage: Store at 2–8°C in airtight containers away from oxidizers or ignition sources .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Stepwise Etherification: React tert-butanol with epichlorohydrin under basic conditions (e.g., KOH) to form 1-tert-butoxypropan-2-ol. Subsequent Williamson ether synthesis with 3-bromo-1-propanol yields the target compound .
- Reduction Optimization: Post-synthesis, reduce intermediates using NaBH₄ or LiAlH₄ in THF at −40°C to −78°C, followed by quenching with saturated potassium sodium tartrate to isolate the diol product .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopy: Analyze via -NMR (e.g., tert-butyl singlet at δ 1.2 ppm, hydroxyl proton at δ 2.1–2.5 ppm) and -NMR (quaternary carbon at ~75 ppm for the tert-butoxy group) .
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How do researchers reconcile conflicting data on the compound’s carcinogenic potential in rodents versus limited human exposure data?
Methodological Answer:
- Rodent Studies: Evidence from IARC Monographs indicates urinary tract tumors in rats exposed to 500 mg/kg/day for 24 months. Mechanistic studies suggest metabolic activation via cytochrome P450 enzymes, producing reactive quinones .
- Human Risk Assessment: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent doses to humans. Monitor occupational exposure via air sampling (NIOSH Method 1403) and urinary biomarkers (e.g., tert-butoxy metabolites) in high-risk settings .
Q. What strategies optimize the stereoselective synthesis of derivatives for biological activity studies?
Methodological Answer:
- Chiral Catalysis: Employ Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution to control stereochemistry at the propanol moiety .
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl functionalities during multi-step syntheses. Deprotect with TBAF in THF at 0°C to preserve stereochemical integrity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability Testing: Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C. Monitor decomposition via LC-MS; half-life decreases by 50% at pH <3 due to ether bond hydrolysis .
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Store solutions at −20°C with desiccants to prevent hygroscopic degradation .
Data Contradictions and Resolution
7. Discrepancies in Occupational Exposure Limits (OELs):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
